The synthesis of ocedurenone involves several chemical reactions typical for the production of complex organic molecules. While specific proprietary methods used by KBP Biosciences are not publicly detailed, general synthetic approaches for similar compounds often include:
The technical details surrounding these methods often involve optimization for yield and purity, typically monitored through high-performance liquid chromatography.
The molecular structure of ocedurenone features a complex arrangement that includes multiple rings and functional groups conducive to its activity as a mineralocorticoid receptor antagonist. The InChIKey for ocedurenone is UXHQLGLGLZKHTC-CUNXSJBXSA-N, which provides a unique identifier for its chemical structure in databases .
Key structural characteristics include:
Ocedurenone undergoes various metabolic reactions primarily mediated by cytochrome P450 enzymes. In vitro studies have identified several key pathways involved in its metabolism:
These reactions are crucial for understanding both the pharmacokinetics and potential drug-drug interactions associated with ocedurenone.
Ocedurenone exerts its pharmacological effects through selective antagonism of the mineralocorticoid receptor. This mechanism involves:
Clinical studies have demonstrated significant reductions in blood pressure among patients treated with ocedurenone compared to control groups.
Ocedurenone has several notable physical and chemical properties that contribute to its efficacy:
These properties are essential for formulation development and ensuring bioavailability during therapeutic use.
Ocedurenone is primarily investigated for its application in treating hypertension associated with chronic kidney disease. Its role as a mineralocorticoid receptor antagonist positions it as a promising candidate in clinical settings where traditional therapies may lead to adverse effects such as hyperkalemia or hormonal imbalances .
In addition to hypertension management, ongoing research aims to explore its potential benefits in other cardiovascular conditions and metabolic disorders linked to mineralocorticoid receptor activation.
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5